REACTION_CXSMILES
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[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[F:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9](O)=[O:10].C1(C)C=CC(S(Cl)(=O)=O)=CC=1>N1C=CC=CC=1>[F:6][C:7]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:8]=1[C:9]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:10]
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Name
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|
Quantity
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0.258 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
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500 mg
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Type
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reactant
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Smiles
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FC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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1.03 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
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|
Quantity
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5.4 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0.258 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)O
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Type
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CUSTOM
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Details
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the mixture was stirred for 60 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for another 18 h
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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Saturated aqueous sodium bicarbonate solution and ethyl acetate were added to the residue
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Type
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CUSTOM
|
Details
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After phase separation
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organic phases were washed with saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried (sodium sulphate)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
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The crude product was then purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 14%-20% mixtures)
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Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |